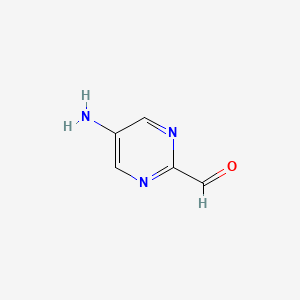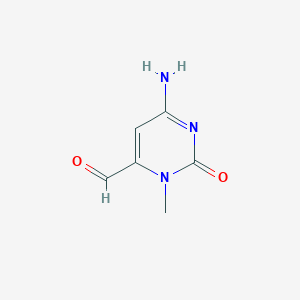
6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in biological systems, including DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate β-ketoesters with guanidine derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, alkylating agents
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrimidine derivatives
Applications De Recherche Scientifique
6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the synthesis of nucleoside analogs, which are important in the study of genetic material and antiviral drugs.
Medicine: The compound is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and viral infections.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in biological systems. For example, as a nucleoside analog, it can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. The molecular targets and pathways involved can vary, but they often include key enzymes in nucleotide metabolism and DNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbaldehyde
- 6-Amino-1,3-dimethyl-2-oxo-1,2-dihydropyrimidine-4-carbaldehyde
- 6-Amino-2-oxo-1,2-dihydropyrimidine-4-carbaldehyde
Uniqueness
6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the aldehyde group at the 4-position allows for unique reactivity and interactions compared to other pyrimidine derivatives. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.
Propriétés
Formule moléculaire |
C6H7N3O2 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
6-amino-3-methyl-2-oxopyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C6H7N3O2/c1-9-4(3-10)2-5(7)8-6(9)11/h2-3H,1H3,(H2,7,8,11) |
Clé InChI |
BTJOFIFPVQNKNL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=NC1=O)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




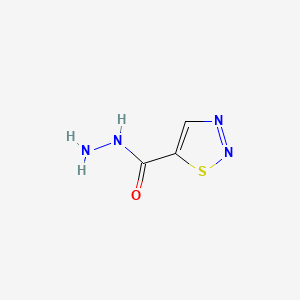
![4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13106390.png)

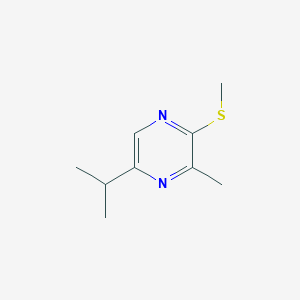

![(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B13106413.png)
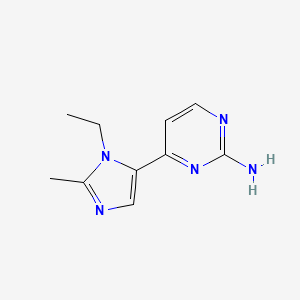
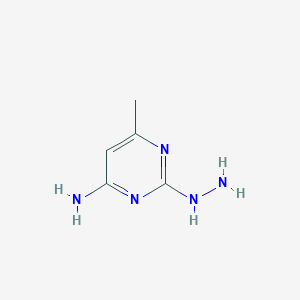
![(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13106438.png)

![4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline](/img/structure/B13106444.png)
